molecular formula C19H21N5OS3 B292629 N-allyl-2-[(2-{[(allylamino)carbothioyl]amino}-5-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide

N-allyl-2-[(2-{[(allylamino)carbothioyl]amino}-5-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide

Cat. No. B292629
M. Wt: 431.6 g/mol
InChI Key: MQQAJGBMOCDDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-[(2-{[(allylamino)carbothioyl]amino}-5-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-allyl-2-[(2-{[(allylamino)carbothioyl]amino}-5-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes and pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-allyl-2-[(2-{[(allylamino)carbothioyl]amino}-5-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-2-[(2-{[(allylamino)carbothioyl]amino}-5-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide in lab experiments is its potential for use in the development of new drugs for the treatment of cancer and other diseases. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on N-allyl-2-[(2-{[(allylamino)carbothioyl]amino}-5-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N-allyl-2-[(2-{[(allylamino)carbothioyl]amino}-5-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide is synthesized using a multi-step process. The first step involves the reaction of 2-amino-5-phenyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with allylamine to form the allyl amide intermediate. The allyl amide intermediate is then reacted with thiosemicarbazide to form the desired product.

Scientific Research Applications

N-allyl-2-[(2-{[(allylamino)carbothioyl]amino}-5-phenyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C19H21N5OS3

Molecular Weight

431.6 g/mol

IUPAC Name

1-[5-phenyl-3-[(prop-2-enylcarbamothioylamino)carbamoyl]thiophen-2-yl]-3-prop-2-enylthiourea

InChI

InChI=1S/C19H21N5OS3/c1-3-10-20-18(26)22-17-14(16(25)23-24-19(27)21-11-4-2)12-15(28-17)13-8-6-5-7-9-13/h3-9,12H,1-2,10-11H2,(H,23,25)(H2,20,22,26)(H2,21,24,27)

InChI Key

MQQAJGBMOCDDMW-UHFFFAOYSA-N

SMILES

C=CCNC(=S)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)NNC(=S)NCC=C

Canonical SMILES

C=CCNC(=S)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)NNC(=S)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.